molecular formula C15H10ClFN2O B1436587 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol CAS No. 876950-42-4

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol

Cat. No.: B1436587
CAS No.: 876950-42-4
M. Wt: 288.7 g/mol
InChI Key: BSESSSOJSOJMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol is a chemical compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a fluorophenol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chlorophenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.

    Introduction of the Fluorophenol Group: The fluorophenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazole intermediate with a fluorinated phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-3-yl)-5-fluorophenol
  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)-5-fluorophenol
  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-4-fluorophenol

Uniqueness

The uniqueness of 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the phenolic and pyrazole moieties, provides a unique combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazol-3-yl]-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-10-1-4-12(5-2-10)19-14(7-8-18-19)13-6-3-11(17)9-15(13)20/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESSSOJSOJMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
Reactant of Route 2
Reactant of Route 2
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
Reactant of Route 3
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
Reactant of Route 4
Reactant of Route 4
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
Reactant of Route 5
Reactant of Route 5
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
Reactant of Route 6
Reactant of Route 6
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.